1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene

Lipophilicity Druglikeness ADME-property prediction

1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene (C₁₂H₁₂F₄, MW 232.22 g/mol) is a fluorinated aromatic compound bearing an ortho-fluoro substituent on the benzene ring and a quaternary 1-(trifluoromethyl)cyclopentyl group at the 2-position. Its computed lipophilicity (XLogP3 = 4.8) and tetrafluorinated composition distinguish it from both the non-fluorinated cyclopentylbenzene analogs (C₁₂H₁₃F₃, MW 214.23) and simpler fluoro-trifluoromethylbenzene derivatives.

Molecular Formula C12H12F4
Molecular Weight 232.22 g/mol
Cat. No. B12453525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene
Molecular FormulaC12H12F4
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2F)C(F)(F)F
InChIInChI=1S/C12H12F4/c13-10-6-2-1-5-9(10)11(12(14,15)16)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
InChIKeyWDRIGEJUDRYTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene: Structural Identity, Physicochemical Profile, and Procurement Rationale


1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene (C₁₂H₁₂F₄, MW 232.22 g/mol) is a fluorinated aromatic compound bearing an ortho-fluoro substituent on the benzene ring and a quaternary 1-(trifluoromethyl)cyclopentyl group at the 2-position . Its computed lipophilicity (XLogP3 = 4.8) and tetrafluorinated composition distinguish it from both the non-fluorinated cyclopentylbenzene analogs (C₁₂H₁₃F₃, MW 214.23) and simpler fluoro-trifluoromethylbenzene derivatives . The compound is classified as a synthetic building block within the cycloalkyl(trifluoromethyl)benzene family, a structural motif implicated in sphingosine-1-phosphate (S1P₁) receptor modulator development and Cardo-type polymer synthesis [1].

Why Generic Substitution of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene with In-Class Analogs Carries Procurement Risk


Compounds within the cycloalkyl(trifluoromethyl)benzene class exhibit fundamentally different physicochemical and electronic profiles depending on the regiochemistry of fluorine substitution and the attachment point of the trifluoromethyl group. Simply substituting the non-fluorinated analog (1-[trifluoromethyl]cyclopentyl)benzene (LogP 4.04) for this target compound (XLogP3 4.8) introduces a meaningful lipophilicity differential (~0.76 log units) that can alter membrane partitioning, metabolic stability, and chromatographic behavior . Likewise, the regioisomeric 1-cyclopentyl-2-(trifluoromethyl)benzene, where CF₃ resides directly on the aromatic ring rather than on the cyclopentyl quaternary carbon, presents entirely different electronic conjugation, metabolic vulnerability, and steric topology . Procurement of an incorrect regioisomer or de-fluorinated analog may invalidate SAR data, compromise polymer performance, or introduce synthetic inefficiencies in multi-step routes.

Quantitative Differentiating Evidence for 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene vs. Closest Analogs


Lipophilicity Differential: XLogP3 4.8 vs. LogP 4.04 for the De-fluorinated Analog

The target compound exhibits a computed XLogP3 of 4.8, compared with a measured/estimated LogP of 4.04 for the direct non-fluorinated analog (1-[trifluoromethyl]cyclopentyl)benzene . This ΔLogP of approximately +0.76 units translates to a ~5.8-fold increase in octanol/water partition coefficient at equilibrium, driven by the additional ortho-fluoro substituent on the aromatic ring.

Lipophilicity Druglikeness ADME-property prediction

Molecular Weight and Fluorine Count Differential vs. Regioisomeric Cyclopentyl-Trifluoromethylbenzene

The target compound (C₁₂H₁₂F₄, MW 232.22 g/mol, 4 fluorine atoms, 32.7% fluorine by weight) differs from the closest regioisomer 1-cyclopentyl-2-(trifluoromethyl)benzene (C₁₂H₁₃F₃, MW 214.23 g/mol, 3 fluorine atoms) by exactly one fluorine atom and 18.0 g/mol . This mass differential is analytically unambiguous by low-resolution LC-MS and provides a definitive identity check that prevents procurement of the incorrect regioisomer, which bears the CF₃ group on the aromatic ring rather than on the cyclopentyl quaternary carbon.

Fluorine chemistry Mass spectrometry Structural verification

Carbocation Destabilization by α-Trifluoromethyl Group on Cyclopentyl Ring: 9.8 kcal/mol Quantitative Evidence

Ab initio calculations at the MP2/cc-pVTZ level demonstrate that the classical 1-(trifluoromethyl)cyclopentyl cation is destabilized by 9.8 kcal/mol relative to its isomeric μ-hydrido-bridged global minimum structure [1]. This substantial energetic penalty is a direct consequence of the electron-withdrawing trifluoromethyl group attached to the quaternary cyclopentyl carbon—the same connectivity present in the target compound. By contrast, regioisomers bearing CF₃ directly on the aromatic ring (e.g., 1-cyclopentyl-2-(trifluoromethyl)benzene) do not experience this same α-carbocation destabilization because the CF₃ group is not adjacent to a carbocationic center on the cyclopentyl ring.

Carbocation stability Reaction mechanism Metabolic stability

Hammett Substituent Constant and Electronic Property Differentiation: ortho-Fluoro + Quaternary CF₃-Cyclopentyl vs. Simpler Analogs

Computational studies on fluoro- and trifluoromethylbenzene derivatives have established that the fluorine substituent exerts distinct σ- and π-electronic effects depending on ring position and co-substitution pattern [1]. The target compound combines an ortho-fluoro group (σₘ = 0.34, σₚ = 0.06; F is inductively withdrawing but resonance-donating) with a 1-(trifluoromethyl)cyclopentyl group at the 2-position, where the CF₃ group (σₘ = 0.43, σₚ = 0.54) exerts a purely inductive electron-withdrawing effect through the quaternary carbon bridge. In contrast, simpler comparator 1-fluoro-2-(trifluoromethyl)benzene (C₇H₄F₄, MW 164.1, BP 114–115 °C) has both F and CF₃ directly on the aromatic ring, lacking the insulating cyclopentyl spacer that electronically decouples the CF₃ group from the π-system.

Substituent effects SAR interpretation Electronic properties

Validated Application Scenarios for 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene in Research and Industrial Procurement


Medicinal Chemistry Building Block for S1P₁ Receptor Modulator Scaffolds

The 1-(trifluoromethyl)cyclopentyl moiety is a privileged substructure in sphingosine-1-phosphate receptor (S1P₁) modulator development, as exemplified by etrasimod (APD334), which incorporates a 4-cyclopentyl-3-(trifluoromethyl)benzyloxy fragment [1]. The target compound, featuring an ortho-fluoro substituent on the benzene ring, provides a synthetic handle (via nucleophilic aromatic substitution or directed ortho-metalation) that is absent in the non-fluorinated analog. The XLogP3 of 4.8 places this intermediate within the optimal lipophilicity range for CNS drug discovery, while the 18-Da mass differential versus the des-fluoro regioisomer enables unambiguous analytical tracking throughout multi-step synthetic sequences [2].

Fluorinated Cardo-Type Polyimide Monomer Precursor

The Cardo-type cyclopentyl structure combined with pendent trifluoromethyl groups has been shown to reduce water absorption to as low as 0.18–0.93%, lower the dielectric constant, and enhance optical transparency (cut-off wavelength 373–424 nm, transmittance at 500 nm >80%) in polyimide films [1]. The target compound, bearing an additional aromatic fluorine, offers a reactive site for further functionalization (e.g., nucleophilic displacement to introduce diamine or dianhydride linkages) that the non-fluorinated analog (1-[trifluoromethyl]cyclopentyl)benzene cannot access without additional synthetic steps. Fluorinated Cardo PIs incorporating the CF₃-cyclopentyl motif exhibit tensile strengths of 90.1–101.7 MPa and glass transition temperatures of 227–270 °C [1], performance attributes directly relevant to aerospace and microelectronics procurement specifications.

Metabolic Stability Probe in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The α-CF₃ substitution at the quaternary cyclopentyl carbon imparts a carbocation destabilization energy of 9.8 kcal/mol [1], which mechanistically predicts resistance to cytochrome P450-mediated oxidation at the cyclopentyl ring—a common metabolic soft spot for unsubstituted cyclopentylarenes. The ortho-fluoro substituent additionally blocks para-hydroxylation on the benzene ring, a primary clearance pathway for non-fluorinated phenylcyclopentanes. Combined, these structural features position the target compound as a metabolically stabilized scaffold for probe development, where the 0.76 log unit lipophilicity increase versus the non-fluorinated analog [2] must be weighed against the anticipated metabolic stability gain.

Synthetic Intermediate for ortho-Fluoro Functionalized Biaryl and Heterobiaryl Libraries

The ortho-fluoro group on the benzene ring serves as a latent directing group for lithiation and subsequent cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), while the quaternary 1-(trifluoromethyl)cyclopentyl substituent provides a sterically demanding, lipophilic anchor that can fill hydrophobic pockets in protein binding sites. The cyclopentyl group creates the maximal inductive effect for a relatively reasonable bulkiness, as demonstrated in cAMP phosphodiesterase inhibitor development [1]. The target compound therefore enables divergent library synthesis from a single intermediate—a procurement efficiency consideration that simpler analogs lacking the ortho-fluoro handle cannot match.

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